

Structural Analysis of n-Nonadecylamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Aminononadecane

Cat. No.: B082226

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Nonadecylamine, a long-chain primary amine, and its derivatives are of significant interest in materials science and drug delivery due to their amphiphilic nature, which enables the formation of self-assembled structures such as monolayers and micelles. A thorough understanding of the structural characteristics of n-nonadecylamine is paramount for controlling its behavior in these applications. This technical guide provides a comprehensive overview of the structural analysis of n-nonadecylamine, detailing its molecular geometry, and spectroscopic signature. While a complete single-crystal X-ray diffraction study for n-nonadecylamine is not publicly available, this guide compiles theoretical data and experimental findings from closely related long-chain amines and alkanes to present a robust structural profile. Detailed experimental protocols for key analytical techniques are also provided to facilitate further research and characterization.

Molecular Structure and Properties

n-Nonadecylamine (C₁₉H₄₁N) consists of a nineteen-carbon aliphatic chain with a primary amine group at one terminus.^[1] This structure imparts an amphiphilic character to the molecule, with the long alkyl chain being hydrophobic and the amine group being hydrophilic.

Table 1: Predicted Molecular and Physical Properties of n-Nonadecylamine

Property	Value	Source
Molecular Formula	C ₁₉ H ₄₁ N	PubChem[1]
Molecular Weight	283.55 g/mol	PubChem[1]
IUPAC Name	Nonadecan-1-amine	PubChem[1]
Melting Point	~63-65 °C (estimated)	N/A
Boiling Point	~348 °C (estimated)	N/A
Density	~0.8 g/cm ³ (estimated)	N/A

Note: Experimental melting and boiling points for n-nonadecylamine are not readily available in the literature. The provided values are estimations based on trends observed for similar long-chain amines.

Conformational Analysis

The long alkyl chain of n-nonadecylamine is flexible, allowing for numerous conformations. In the solid state or in well-ordered assemblies like monolayers, the alkyl chain is expected to adopt a largely all-trans (zigzag) conformation to maximize van der Waals interactions between adjacent chains. In solution, a variety of gauche and trans conformations will exist in equilibrium.

Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the structure and purity of n-nonadecylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for n-Nonadecylamine in CDCl₃

Assignment	Chemical Shift (ppm)	Multiplicity	Integration
CH ₃ - (C19)	~0.88	Triplet	3H
-(CH ₂) ₁₆ - (C3-C18)	~1.25	Broad Singlet	32H
-CH ₂ -CH ₂ -NH ₂ (C2)	~1.45	Quintet	2H
-CH ₂ -NH ₂ (C1)	~2.67	Triplet	2H
-NH ₂	~1.12	Singlet (broad)	2H

Table 3: Predicted ¹³C NMR Chemical Shifts for n-Nonadecylamine in CDCl₃

Assignment	Chemical Shift (ppm)
CH ₃ - (C19)	~14.1
-(CH ₂) ₁₅ - (C4-C18)	~29.7
-CH ₂ -CH ₂ -CH ₂ -NH ₂ (C3)	~26.8
-CH ₂ -CH ₂ -NH ₂ (C2)	~33.9
-CH ₂ -NH ₂ (C1)	~42.2

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Key FTIR Absorption Bands for n-Nonadecylamine

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3380-3250	N-H stretch (asymmetric and symmetric)	Primary Amine
2955-2965	C-H stretch (asymmetric, CH ₃)	Alkyl Chain
2870-2880	C-H stretch (symmetric, CH ₃)	Alkyl Chain
2915-2925	C-H stretch (asymmetric, CH ₂)	Alkyl Chain
2845-2855	C-H stretch (symmetric, CH ₂)	Alkyl Chain
1650-1580	N-H bend (scissoring)	Primary Amine
1465-1475	C-H bend (scissoring, CH ₂)	Alkyl Chain
1375-1385	C-H bend (symmetric, CH ₃)	Alkyl Chain
720-730	CH ₂ rocking	Alkyl Chain

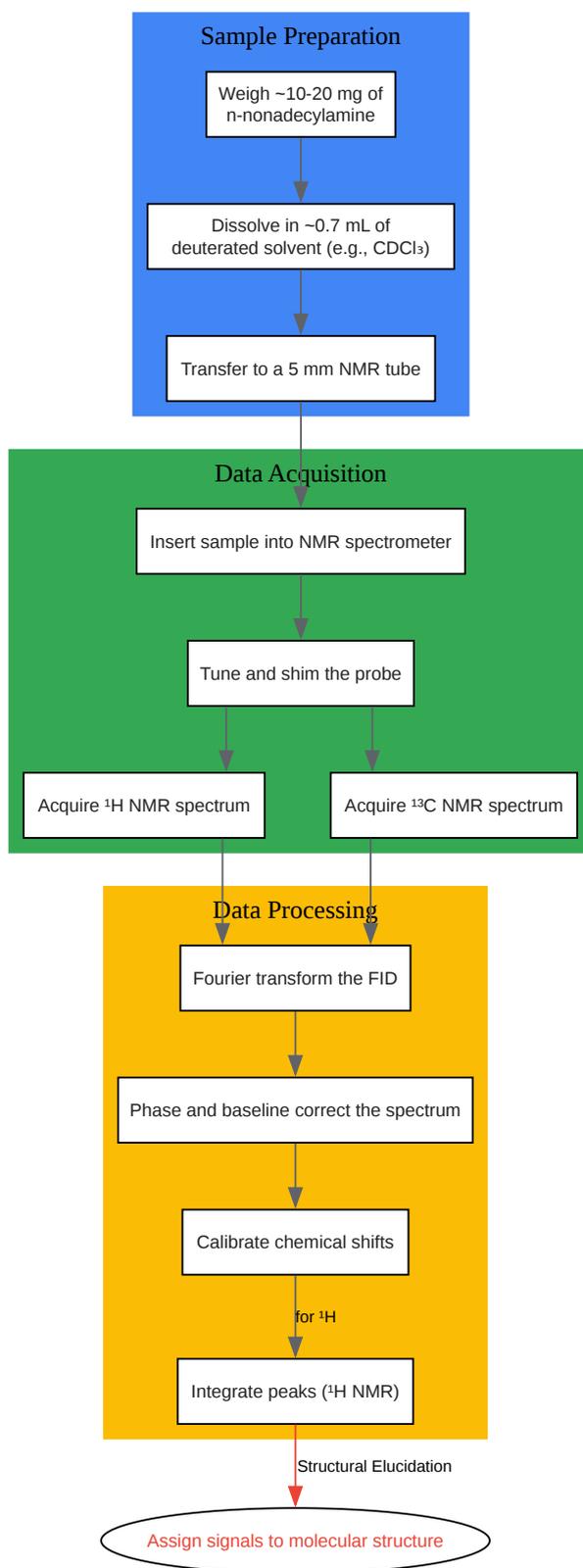
Mass Spectrometry (MS)

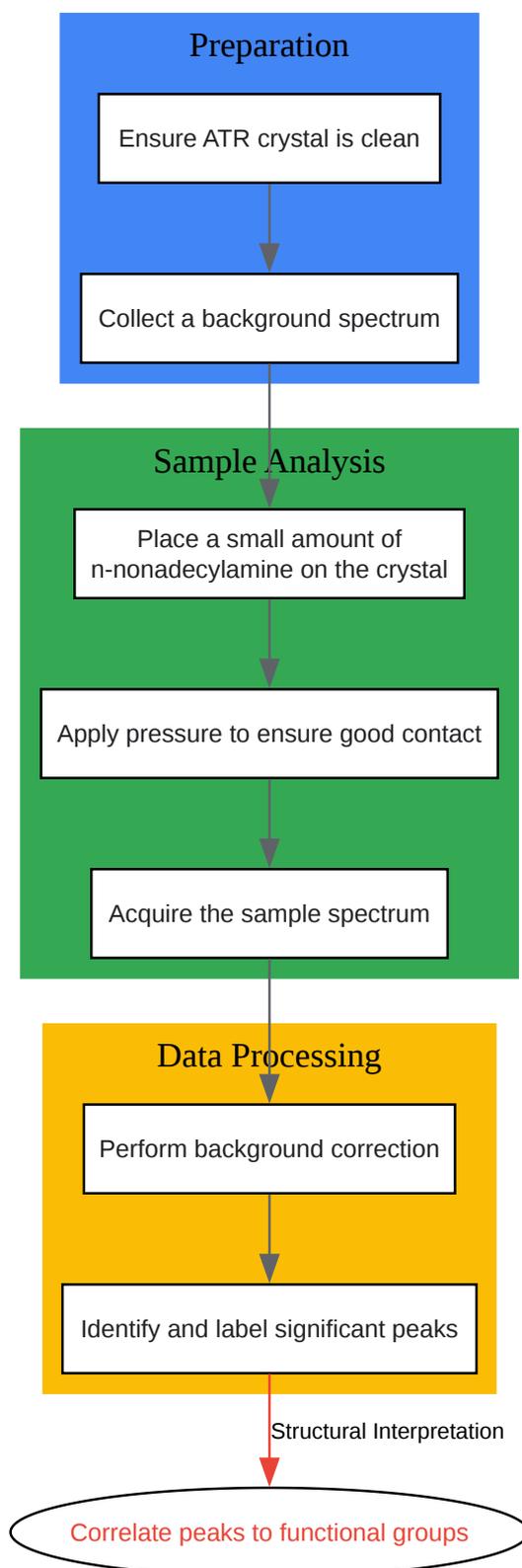
Mass spectrometry is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. For n-nonadecylamine, the molecular ion peak [M]⁺ would be observed at m/z 283. The fragmentation of long-chain primary amines is characterized by alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen), resulting in a prominent base peak at m/z 30, corresponding to the [CH₂=NH₂]⁺ ion. The spectrum will also show a series of peaks separated by 14 Da, corresponding to the loss of successive CH₂ groups from the alkyl chain.

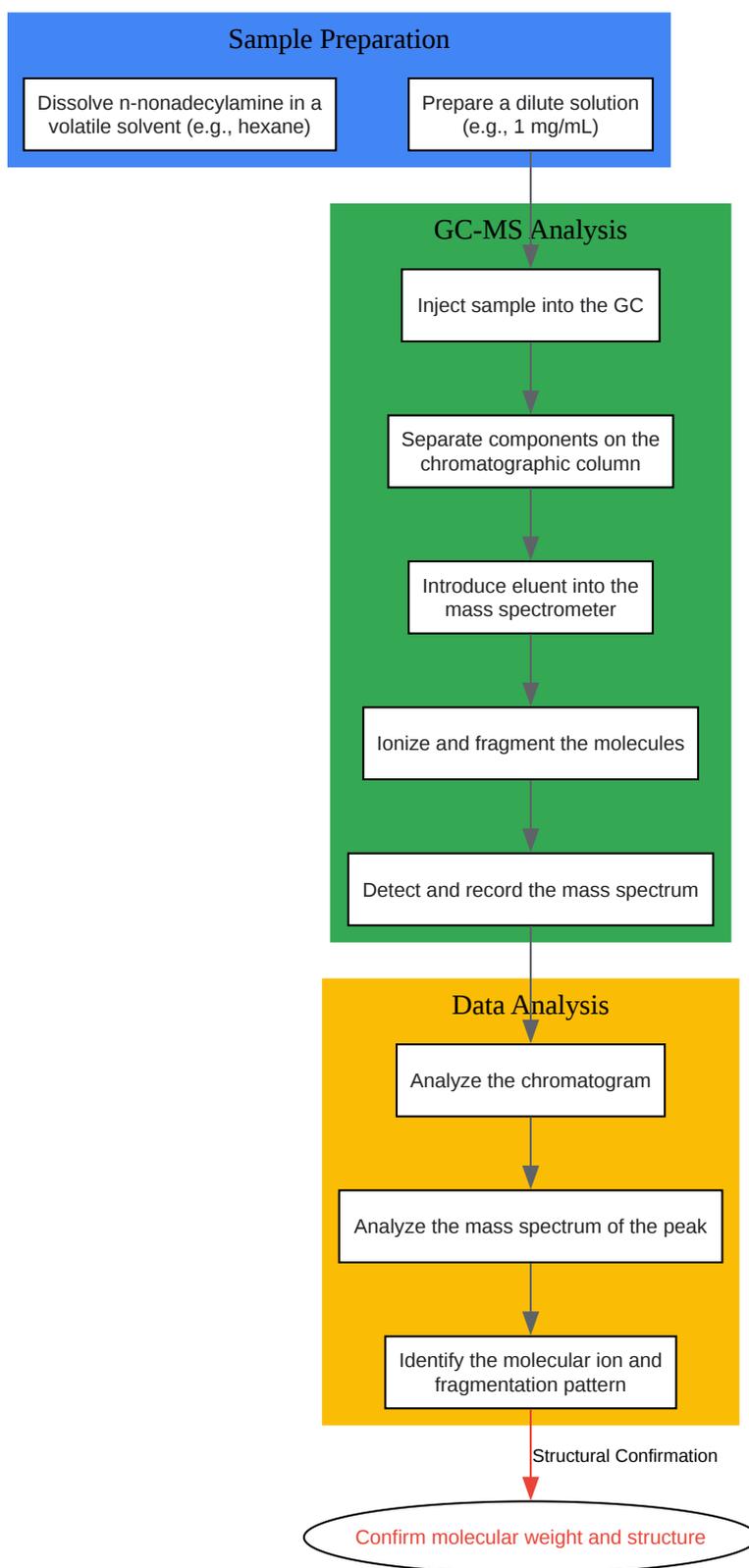
Experimental Protocols

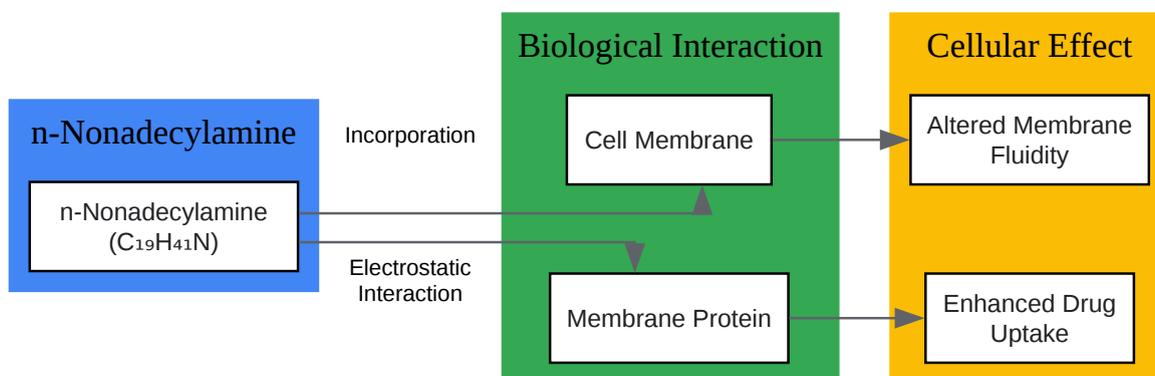
Detailed methodologies are crucial for obtaining high-quality structural data.

NMR Spectroscopy Protocol









[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Structural Characterization of an Octadecylamine Langmuir-Blodgett Film Adsorbed with Methyl Orange - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Structural Analysis of n-Nonadecylamine: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b082226#structural-analysis-of-n-nonadecylamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com